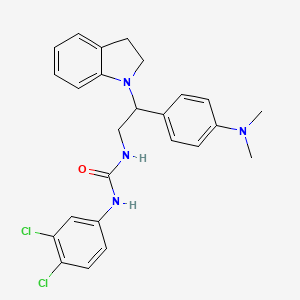
(E)-3-(4-(diethylamino)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
カタログ番号 B2663200
CAS番号:
53211-50-0
分子量: 344.418
InChIキー: ZJXNCJQTMPHHLX-DTQAZKPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(diethylamino)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, also known as DEAA, is a chemical compound that belongs to the family of quinazoline derivatives. DEAA has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
科学的研究の応用
Synthesis and Chemical Properties
- The compound's structural features make it a candidate for various synthetic applications, including the preparation of quinazoline derivatives. For instance, the addition of certain acrylonitrile derivatives to 1,3-cyclohexanedione derivatives facilitates the synthesis of tetrahydroquinoline and benzopyran derivatives, showcasing its utility in heterocyclic chemistry (Kandeel et al., 1996).
Potential Medicinal Applications
- Quinazoline derivatives, closely related to the mentioned compound, have been explored for their antimicrobial and antitumor properties. For example, new quinazolines have been synthesized and characterized as potential antimicrobial agents, highlighting the broader class's relevance in pharmaceutical research (Desai et al., 2007).
Optoelectronic and Material Science Applications
- Donor-acceptor substituted thiophene dyes, including those structurally related to the query compound, have demonstrated enhanced nonlinear optical limiting, making them suitable for optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018).
Enantioselective Applications
- The synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives have been reported. These materials are potential candidates for chiral stationary phases in chromatography, indicating the significance of acrylonitrile derivatives in separation sciences (Tian et al., 2010).
特性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-25(4-2)17-11-9-15(10-12-17)13-16(14-22)20-23-19-8-6-5-7-18(19)21(26)24-20/h5-13H,3-4H2,1-2H3,(H,23,24,26)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNCJQTMPHHLX-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)

![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)





![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)
![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)
